molecular formula C19H19ClF3N3O3 B4321570 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3,4-dimethoxybenzoyl)piperazine

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3,4-dimethoxybenzoyl)piperazine

Cat. No.: B4321570
M. Wt: 429.8 g/mol
InChI Key: VENKHIVCVFHPFO-UHFFFAOYSA-N
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Description

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3,4-dimethoxybenzoyl)piperazine is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with a pyridine moiety and a benzoyl group, each bearing distinct functional groups that contribute to its reactivity and utility.

Mechanism of Action

Target of Action

The primary target of this compound is the bacterial phosphopantetheinyl transferase (PPTase) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . This selective inhibition disrupts the normal function of the enzyme, thereby affecting the bacterial cell’s viability and virulence .

Biochemical Pathways

The inhibition of PPTase affects the secondary metabolism of bacteria . Secondary metabolism is responsible for the production of many bioactive compounds in bacteria, including antibiotics, pigments, and toxins. By inhibiting PPTase, the compound attenuates this secondary metabolism, thwarting bacterial growth .

Pharmacokinetics

These properties can impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .

Result of Action

The result of the compound’s action is the attenuation of bacterial growth . An advanced analogue of this series, ML267, was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli . This suggests that the compound’s action, efficacy, and stability could be affected by factors such as bacterial resistance mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3,4-dimethoxybenzoyl)piperazine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine derivative, followed by the introduction of the trifluoromethyl and chloro groups through electrophilic aromatic substitution. The piperazine ring is then introduced via nucleophilic substitution, and finally, the benzoyl group is added through an acylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for scale, involving continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3,4-dimethoxybenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups on the benzoyl ring can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group on the pyridine ring can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea under basic conditions.

Major Products: The major products depend on the specific reactions but can include various substituted derivatives of the original compound, such as amino or thiol-substituted pyridines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific pathways in disease models.

    Industry: Used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

  • 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-methoxybenzoyl)piperazine
  • 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3,4-dichlorobenzoyl)piperazine

Uniqueness: Compared to similar compounds, 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3,4-dimethoxybenzoyl)piperazine is unique due to the presence of both methoxy groups on the benzoyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its solubility and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClF3N3O3/c1-28-15-4-3-12(9-16(15)29-2)18(27)26-7-5-25(6-8-26)17-14(20)10-13(11-24-17)19(21,22)23/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENKHIVCVFHPFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClF3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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